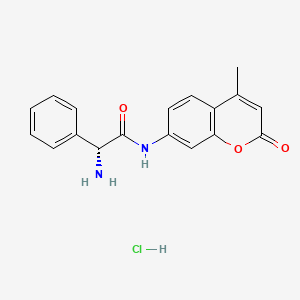

H-D-Phg-AMC.HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

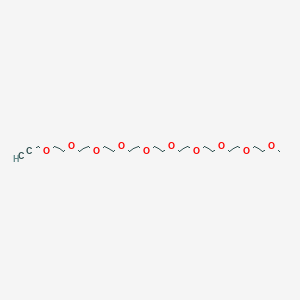

Die Synthese von H-D-Phg-AMC.HCl beinhaltet typischerweise die Kupplung von N-[(2S)-2-Phenylglycyl] mit 7-Amino-4-methylcumarin. Die Reaktion wird in Gegenwart von Kupplungsmitteln wie EDC-HCl (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimidhydrochlorid) und Oxyma Pure (Ethyl-2-cyano-2-(hydroxyimino)acetat) in einem Lösungsmittelgemisch aus Dichlormethan (DCM) und Dimethylformamid (DMF) durchgeführt. Die Reaktion wird bei niedrigen Temperaturen (0 °C) gestartet und über Nacht bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisation gereinigt und unter Vakuum getrocknet, um einen weißen Feststoff zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-D-Phg-AMC.HCl unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Peptidbindung kann durch proteolytische Enzyme hydrolysiert werden, wobei 7-Amino-4-methylcumarin freigesetzt wird, das fluoreszierend ist.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Amidbindung.

Häufige Reagenzien und Bedingungen

Hydrolyse: Die enzymatische Hydrolyse wird üblicherweise unter physiologischen Bedingungen (pH 7,4, 37 °C) mit Proteasen durchgeführt.

Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Amine oder Thiole unter milden Bedingungen (Raumtemperatur, neutraler pH-Wert) beinhalten.

Hauptprodukte, die gebildet werden

Hydrolyse: Das Hauptprodukt ist 7-Amino-4-methylcumarin, das Fluoreszenz zeigt.

Substitution: Abhängig vom Nucleophil können verschiedene substituierte Derivate der ursprünglichen Verbindung gebildet werden.

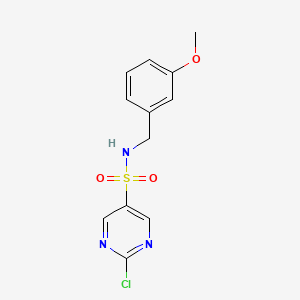

Wissenschaftliche Forschungsanwendungen

H-D-Phg-AMC.HCl wird aufgrund seiner fluorogenen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Enzymatische Assays: Wird als Substrat verwendet, um die Aktivität proteolytischer Enzyme wie Thrombin und Faktor Xa zu messen.

Arzneimittelentwicklung: Wird in Screening-Assays eingesetzt, um Inhibitoren proteolytischer Enzyme zu identifizieren, die potenzielle therapeutische Wirkstoffe für Erkrankungen wie Thrombose sind.

Diagnosewerkzeuge: Wird in diagnostischen Assays verwendet, um die Enzymaktivität in biologischen Proben nachzuweisen und so bei der Diagnose verschiedener Krankheiten zu helfen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Hydrolyse durch proteolytische Enzyme. Die Peptidbindung zwischen N-[(2S)-2-Phenylglycyl] und 7-Amino-4-methylcumarin wird gespalten, wobei das fluoreszierende 7-Amino-4-methylcumarin freigesetzt wird. Diese Fluoreszenz kann spektrophotometrisch gemessen werden, was ein quantitatives Maß für die Enzymaktivität liefert. Die molekularen Zielstrukturen sind in erster Linie Serinproteasen, die an den Gerinnungs- und Fibrinolysewegen beteiligt sind .

Wirkmechanismus

The mechanism of action of H-D-Phg-AMC.HCl involves its hydrolysis by proteolytic enzymes. The peptide bond between N-[(2S)-2-phenylglycyl] and 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are primarily serine proteases involved in coagulation and fibrinolysis pathways .

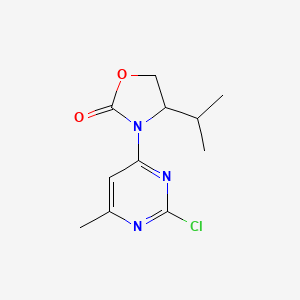

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

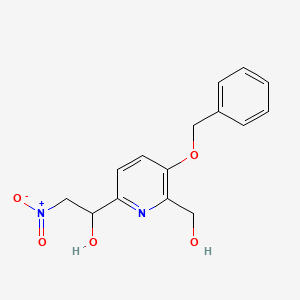

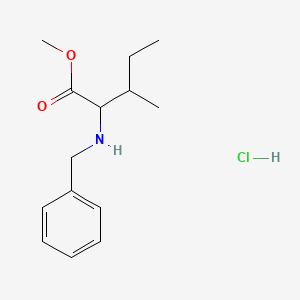

H-D-Phg-OMe.HCl: Ein weiteres Peptidsubstrat mit ähnlichen Anwendungen in enzymatischen Assays.

H-D-Phg-AMC: Die nicht-hydrochloridische Form der Verbindung, die in ähnlichen Forschungsanwendungen verwendet wird.

Einzigartigkeit

H-D-Phg-AMC.HCl ist aufgrund seiner hohen Reinheit und spezifischen fluorogenen Eigenschaften einzigartig, was es für die Detektion proteolytischer Enzymaktivitäten hochsensitiv und zuverlässig macht. Seine Hydrochloridform erhöht seine Löslichkeit und Stabilität in wässrigen Lösungen, was für verschiedene biochemische Assays von Vorteil ist .

Eigenschaften

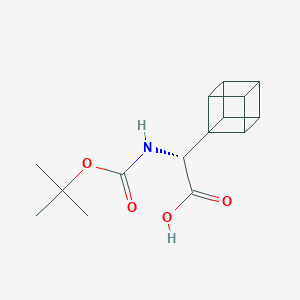

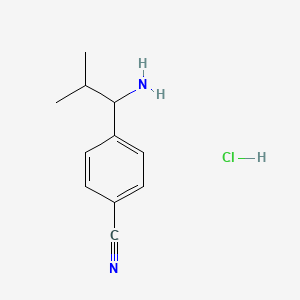

Molekularformel |

C18H17ClN2O3 |

|---|---|

Molekulargewicht |

344.8 g/mol |

IUPAC-Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C18H16N2O3.ClH/c1-11-9-16(21)23-15-10-13(7-8-14(11)15)20-18(22)17(19)12-5-3-2-4-6-12;/h2-10,17H,19H2,1H3,(H,20,22);1H/t17-;/m1./s1 |

InChI-Schlüssel |

OFDGQJISTJCYLQ-UNTBIKODSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C3=CC=CC=C3)N.Cl |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12277033.png)

![[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol](/img/structure/B12277061.png)

![1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)

![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12277098.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)